N-(4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide
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Description
N-(4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide, also known as ODPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ODPA is a heterocyclic compound that belongs to the oxadiazole family, and it has been shown to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Anticancer Evaluation N-(4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide and its derivatives have been explored for their anticancer properties. A study designed and synthesized a series of substituted derivatives, evaluating their efficacy against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds displayed moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide, highlighting their potential as anticancer agents (B. Ravinaik et al., 2021).
Antimicrobial and Anti-Proliferative Activities The compound's derivatives have also been investigated for their antimicrobial and anti-proliferative activities. Specifically, one study synthesized N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, assessing their inhibitory activity against pathogenic bacteria and fungi, as well as evaluating their anti-proliferative activity against various cancer cell lines. The findings suggest broad-spectrum antibacterial activities and potent anti-proliferative effects against selected cancer cell lines, offering insights into their dual-function potential (L. H. Al-Wahaibi et al., 2021).
Antitubercular Activities Further research into N-(4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide derivatives has identified compounds with promising antitubercular activities. One study synthesized a variety of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, revealing significant in vitro activity against Mycobacterium tuberculosis. These results underscore the therapeutic potential of these derivatives in tuberculosis treatment (N. Nayak et al., 2016).
Antimycobacterial Screening In the realm of antimycobacterial research, new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and screened for their efficacy against Mycobacterium tuberculosis. The study identified lead molecules with MIC values indicative of strong antitubercular potential, further emphasizing the compound's versatility in addressing infectious diseases without exhibiting toxicity against normal cell lines, thus marking a significant step towards new antitubercular agents development (N. Nayak et al., 2016).
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-22-13-9-8-12(10-14(13)23-2)15-16(20-24-19-15)18-17(21)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOXQFBMIFRQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
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